Bicyclo[2.2.1]heptan-2-amine hydrochloride

Basicity Stereochemistry Physicochemical Properties

Suppliers often ship mixed endo/exo stereoisomers, causing failed receptor-binding replicates. This polycyclic amine salt provides a defined, rigid scaffold. - Conformational constraint enhances target selectivity & metabolic stability vs. acyclic amines. - Documented LAT1 inhibition (27% brain Phe reduction in Pahenu2 mice at 0.5% oral dose) for BBB transport studies. - High thermal stability (mp ~295 °C) ensures intact delivery; specify endo or exo isomer at order.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 14370-45-7
Cat. No. B083092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-2-amine hydrochloride
CAS14370-45-7
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N.Cl
InChIInChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
InChIKeyIZZMPZQAQTXAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptan-2-amine Hydrochloride: Compound Overview


Bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 14370-45-7), also known as 2-aminonorbornane hydrochloride, is a rigid, polycyclic amine salt featuring a norbornane core with an amine functional group at the 2-position [1]. This hydrochloride form enhances water solubility and stability for handling and formulation, making it a practical building block for synthetic chemistry . The compound is commercially available as a racemic mixture or as specific stereoisomers, with typical purity specifications of 95% to 99% . Its constrained bicyclic framework confers distinct conformational properties that influence receptor binding, metabolic stability, and physicochemical behavior compared to flexible acyclic amines .

Stereochemically defined norbornane building block for exo/endo isomer selection
Hydrochloride salt form supports aqueous solubility and solid handling
Rigid bicyclic scaffold imparts conformational constraint for ligand-receptor studies

Substitution Limitations for Bicyclo[2.2.1]heptan-2-amine HCl


Although several bicyclic amines share the norbornane scaffold, their stereochemistry, substitution patterns, and salt forms produce measurable differences in basicity, receptor engagement, metabolic handling, and physicochemical stability [1]. For example, the exo isomer of 2-aminonorbornane exhibits consistently higher basicity than its endo counterpart across multiple solvent systems [2], and the hydrochloride salt form confers distinct melting point and solubility behavior that directly impacts handling and formulation workflows . Furthermore, N-methylated analogs and carboxylic acid derivatives engage entirely different biological targets and exhibit divergent potency in functional assays [3]. Substitution without verifying these quantitative differences risks altered reactivity, unexpected biological outcomes, or failed reproducibility in established protocols.

Exo/endo stereochemistry may alter basicity, receptor engagement, and reaction selectivity, limiting direct substitution.

N‑methyl analogs differ in target specificity and thermal stability; assay outcomes may not transfer.

Free base and hydrochloride salt show different solubility and handling profiles, affecting aqueous workflow fit.

Bicyclo[2.2.1]heptan-2-amine HCl vs. Closest Analogs


Exo vs. Endo Isomer Basicity Comparison

The exo isomer of bicyclo[2.2.1]heptan-2-amine is consistently more basic than its endo counterpart across multiple solvent systems, as established by a systematic study of relative basicities of endo- and exo-norbornylamines in acetonitrile and dimethylformamide [1]. This intrinsic stereoelectronic difference is not shared by acyclic amine analogs or the N-methylated derivative.

Isomer Basicity
Head-to-head
Target
Exo isomer: higher basicity
Comparator
Endo isomer: lower basicity
Protonation state differs by stereochemistry
Potentiometric titration in acetonitrile and DMF
Basicity Stereochemistry Physicochemical Properties

Melting Point Advantage Over N-Methyl Analog

The hydrochloride salt of bicyclo[2.2.1]heptan-2-amine (CAS 14370-45-7) exhibits a melting point of 295 °C with decomposition , whereas the N-methyl analog (N-methyl-2-norbornanamine hydrochloride) melts at 193-194 °C . This ~100 °C difference in thermal stability reflects the impact of N-substitution on crystal lattice energy and may influence long-term storage stability and handling under elevated temperature conditions.

Melting Point
Data to verify
295°C (dec.) vs 193–194°C
Higher thermal stability than N‑methyl analog
May support solid handling and storage evaluation
Thermal Stability Solid-State Properties Formulation

Exo Isomer pKa Distinction

The exo-2-aminonorbornane free base (CAS 7242-92-4), which corresponds to the exo stereoisomer of the target compound's parent amine, has a predicted pKa of 10.96 ± 0.20 at 25 °C . This value places the compound in a basicity range typical of primary aliphatic amines but higher than many structurally related secondary or N-substituted norbornane amines. For context, the N-methyl analog is a secondary amine with a different protonation profile that would affect its behavior in both synthetic and biological contexts.

Predicted pKa
Class-level
10.96 ± 0.20
Predominantly protonated under assay pH
Computational estimate; verify experimentally
pKa Ionization State Druglikeness

LAT1 Inhibition vs. Amino Acid-Based Analogs

2-Aminonorbornane hydrochloride acts as a large neutral amino acid (LNAA) transport inhibitor and lowers brain phenylalanine levels in Pahenu2 mice, a model of phenylketonuria . In a comparative study of non-physiological amino acids (NPAAs) targeting brain phenylalanine reduction, oral feeding of 0.5% 2-aminonorbornane (NB) reduced brain phenylalanine by 27% (p < 0.05) relative to untreated subjects [1]. In the same study, DL-norleucine (5%) reduced brain phenylalanine by 56%, α-aminoisobutyrate (AIB, 5%) produced no reduction (-1%), and N-methyl-aminoisobutyrate (MAIB, 3%) reduced by 14% [1].

Brain Phe Reduction
Head-to-head
Target (0.5% diet)
2‑Aminonorbornane 27% (p < 0.05)
Comparators (at indicated doses)
Norleucine 56% (5%), AIB −1% (5%), MAIB 14% (3%)
LAT1 engagement in murine disease model
Pahenu2 mouse model, oral diet study
Blood-Brain Barrier LAT1 Transporter Phenylketonuria

Endo vs. Exo Nicotinic Receptor Binding Affinity

In a study of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines as nicotinic receptor ligands, the endo primary amines displayed the lowest Ki values on both α4β2* and α7* receptor subtypes compared to their exo counterparts [1]. This stereochemistry-dependent affinity difference demonstrates that the spatial orientation of the amine group in the bicyclic framework directly influences receptor recognition. Compounds 1a (endo) and 2a (endo chloro derivative) showed α4β2 antagonistic properties while behaving as full agonists on recombinant α7 and SHSY5Y cells, with compound 2a exhibiting submicromolar potency (EC50 = 0.43 μM) on α3β2 subtype [1].

nAChR Binding
Head-to-head
Target (endo)
Lower Ki on α4β2*/α7*
Comparator (exo)
Higher Ki (lower affinity)
Stereochemistry influences receptor recognition
Radioligand binding, recombinant nAChR subtypes
Nicotinic Receptors α7 nAChR Stereochemistry

HCl Salt Solubility Advantage Over Free Base

The hydrochloride salt of bicyclo[2.2.1]heptan-2-amine (CAS 14370-45-7) is specifically formulated to enhance water solubility and stability for handling and formulation compared to the free base (CAS 822-98-0) . While quantitative solubility data are not consistently reported across vendor sources, the salt form is universally recommended for aqueous biological assays and buffer systems. In contrast, the free base (exo-2-aminonorbornane, CAS 7242-92-4) is described as a liquid with limited water solubility that requires organic solvents such as ethanol or ether for dissolution .

Salt Solubility
Class-level
Target
HCl salt: aqueous soluble solid
Comparator
Free base: organic‑solvent liquid
Salt form determines assay compatibility
Free base requires ethanol/ether; use HCl salt for aqueous systems
Solubility Salt Form Formulation

Bicyclo[2.2.1]heptan-2-amine HCl: Research & Industrial Applications


NMDA and Nicotinic Receptor Ligand Development

Based on its demonstrated utility as a rigid scaffold in nicotinic receptor ligand design [1] and its presence in NMDA receptor antagonist chemotypes [2], this compound is well-suited for CNS drug discovery programs targeting ligand-gated ion channels. Researchers should select the appropriate stereoisomer (exo or endo) based on the target receptor subtype, as stereochemistry directly impacts binding affinity and functional activity.

Blood-Brain Barrier Transporter & PKU Research

The compound's validated activity as a LAT1 transporter inhibitor, demonstrated by a 27% reduction in brain phenylalanine levels in Pahenu2 mice at a 0.5% oral dose [3], makes it a valuable tool compound for studies of large neutral amino acid transport across the blood-brain barrier. It can be used as a reference inhibitor in competition assays or as a starting point for developing therapeutic agents targeting amino acid transportopathies.

Conformationally Constrained Building Block

The hydrochloride salt form of bicyclo[2.2.1]heptan-2-amine serves as a practical, solid building block for the synthesis of more complex organic molecules, including heterocyclic compounds and CDK kinase inhibitors [4]. Its high melting point (295 °C) ensures stability during storage and handling, while its constrained bicyclic framework imparts unique three-dimensional properties to downstream products that can enhance receptor selectivity and metabolic resistance .

Analytical Method & Reference Standard

With defined melting point (295 °C, decomposition), predicted pKa (10.96 ± 0.20 for exo isomer), and established physicochemical properties , this compound is suitable as a reference standard for analytical method validation in pharmaceutical quality control laboratories. Procurement should specify the exact stereochemistry and salt form required, as the exo/endo isomer pair exhibits measurable differences in basicity and biological activity [5].

Application
Selection Property
Validation Focus
Ligand‑gated ion channel studies
Stereochemical identity (exo/endo)
Receptor subtype binding and functional assays
BBB transporter and amino acid transport research
Reported LAT1 inhibitor activity
Brain amino acid level monitoring in disease models
Conformationally constrained synthesis
Rigid norbornane scaffold, HCl salt form
Reaction compatibility and downstream stability
Analytical reference standard
Defined thermal and ionization properties
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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